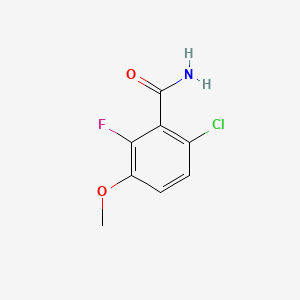

6-Chloro-2-fluoro-3-methoxybenzamide

Vue d'ensemble

Description

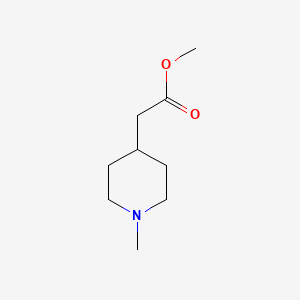

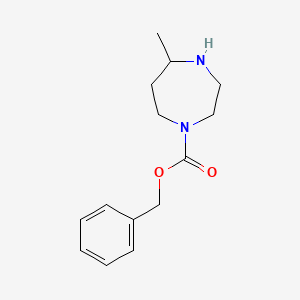

6-Chloro-2-fluoro-3-methoxybenzamide (CFMB) is a synthetic compound with the CAS Number: 886761-75-7 . It has a molecular weight of 203.6 . It has potential applications in various fields, such as pharmaceuticals.

Molecular Structure Analysis

The molecular formula of this compound is C8H7ClFNO2 . The InChI code is 1S/C8H7ClFNO2/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3H,1H3, (H2,11,12) .Physical and Chemical Properties Analysis

This compound is a solid-crystal substance . It has a boiling point of 143-145 .Applications De Recherche Scientifique

Synthesis and Bromodemercuration

- The synthesis of compounds like 2,3,5,6-tetrabromo-4-methoxybenzamide, which shares a structural similarity with 6-Chloro-2-fluoro-3-methoxybenzamide, involves bromodemercuration of permercurated arenes (Deacon & Farquharson, 1976). This method offers a versatile route to polybromobenzene derivatives.

Insights from Conformational Analysis and Molecular Docking

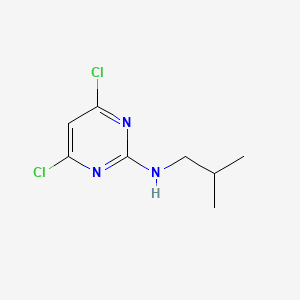

- A study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) highlights the impact of fluorination on FtsZ inhibition and anti S. aureus activity. The fluorinated ligand’s non-planarity allows for better alignment with the protein's allosteric pocket, enhancing hydrophobic interactions and hydrogen bonding critical for antibacterial activity (Barbier et al., 2023).

Crystal Structure Analysis

- The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been examined using X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, particularly the rotational conformation of aromatic rings, which could be relevant for derivatives like this compound (Karabulut et al., 2014).

Antibacterial Drug Development

- Derivatives of 2,6-difluorobenzamides, similar to this compound, have been extensively investigated as antibacterial drugs. Their ability to interfere with bacterial cell division by inhibiting protein FtsZ makes them promising candidates for treating bacterial infections (Straniero et al., 2023).

Propriétés

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUOJQIOSGRMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290042 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-75-7 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.